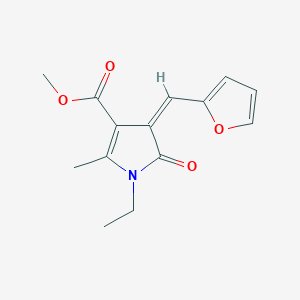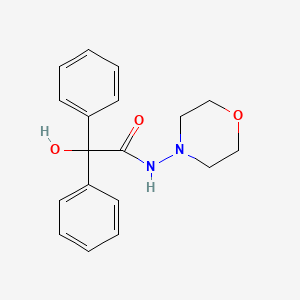
ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperidinecarboxylate derivative that has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It may also have an effect on the immune system, as it has been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may be responsible for its potential use in treating neurological disorders. It has also been shown to have anti-tumor properties and to have an effect on the immune system by reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate in lab experiments is its potential use in treating neurological disorders and cancer. It is also relatively easy to synthesize and has been shown to have low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are many potential future directions for the study of ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate. One area of study could be to further investigate its potential as a treatment for neurological disorders and cancer. Another area of study could be to optimize its use in lab experiments by better understanding its mechanism of action. Additionally, it could be studied for its potential use in other areas of medicine, such as immunology and infectious diseases.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate involves the reaction of 4-chlorobenzyl chloride with 5-methoxy-5-oxopentanoic acid in the presence of triethylamine. The resulting product is then reacted with piperidine and ethyl chloroformate to yield the final compound.
Applications De Recherche Scientifique
Ethyl 4-(4-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-4-piperidinecarboxylate has been used in a variety of scientific research applications. One of the main areas of study has been in the field of neuroscience, where this compound has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor properties.
Propriétés
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(5-methoxy-5-oxopentanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO5/c1-3-28-20(26)21(15-16-7-9-17(22)10-8-16)11-13-23(14-12-21)18(24)5-4-6-19(25)27-2/h7-10H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLSXCAHLSHSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCCC(=O)OC)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)
![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)
![3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B4981757.png)

![3-(2-chlorophenyl)-N-isopropyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4981773.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)
![3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4981782.png)

![(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)

